molecular formula C14H23OPS2 B14147496 S,S-Dibutyl O-phenyl phosphorodithioite CAS No. 3819-64-5

S,S-Dibutyl O-phenyl phosphorodithioite

Cat. No.: B14147496
CAS No.: 3819-64-5
M. Wt: 302.4 g/mol
InChI Key: AHGFRFKDZIUMNU-UHFFFAOYSA-N
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Description

S,S-Dibutyl O-phenyl phosphorodithioite: is an organophosphorus compound with the molecular formula C14H23OPS2. It is a member of the phosphorodithioate family, which are known for their applications in various chemical processes and industries. This compound is characterized by its unique structure, which includes a phenyl group attached to a phosphorodithioite moiety, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dibutyl O-phenyl phosphorodithioite typically involves the reaction of phenol with phosphorus pentasulfide (P2S5) to form O-phenyl phosphorodithioic acid. This intermediate is then reacted with dibutylamine to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: S,S-Dibutyl O-phenyl phosphorodithioite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphorodithioate esters.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the butyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are often used.

Major Products:

Mechanism of Action

The mechanism by which S,S-Dibutyl O-phenyl phosphorodithioite exerts its effects involves the formation of stable complexes with metal ions. The phosphorodithioite moiety can coordinate with metal ions, leading to the formation of chelates. This property is particularly useful in applications such as mineral flotation, where the compound enhances the separation of valuable minerals from ores .

Comparison with Similar Compounds

  • S,S-Dibutyl O-ethyl phosphorodithioite
  • S-Allyl-O,O’-dibutyl phosphorodithioate

Comparison: S,S-Dibutyl O-phenyl phosphorodithioite is unique due to the presence of the phenyl group, which imparts different chemical properties compared to its analogs. For instance, the phenyl group can influence the compound’s reactivity and its ability to form complexes with metal ions. This makes it more suitable for specific applications, such as in the flotation of chalcopyrite, where it exhibits better selectivity and collecting power.

Properties

CAS No.

3819-64-5

Molecular Formula

C14H23OPS2

Molecular Weight

302.4 g/mol

IUPAC Name

bis(butylsulfanyl)-phenoxyphosphane

InChI

InChI=1S/C14H23OPS2/c1-3-5-12-17-16(18-13-6-4-2)15-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

AHGFRFKDZIUMNU-UHFFFAOYSA-N

Canonical SMILES

CCCCSP(OC1=CC=CC=C1)SCCCC

Origin of Product

United States

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